Biochemical Target Engagement: Reversible Disruption of Importin-β1–RanGTP Interaction
In a fluorescence polarization assay using recombinant proteins, Importazole disrupts the Importin β1–RanGTP interaction with an IC50 of 1.2 μM [1]. This value establishes Importazole as a moderately potent, reversible inhibitor. In contrast, the covalent inhibitor Ibetazol inhibits importin-β1-mediated nuclear import with an EC50 of 0.5 μM in a cell-based assay, but its irreversible binding mechanism precludes a direct comparison of biochemical IC50 values [2]. The natural product derivative DD1-Br exhibits sub-nanomolar potency in CRPC cell viability assays, but its biochemical potency for disrupting the RanGTP interaction is not reported, making direct target engagement comparisons with Importazole impossible [3].
| Evidence Dimension | Disruption of Importin β1–RanGTP Interaction (Fluorescence Polarization Assay) |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | Ibetazol: EC50 = 0.5 μM (cell-based nuclear import assay, not biochemical interaction); DD1-Br: Not reported for this interaction |
| Quantified Difference | Importazole IC50 is a defined biochemical benchmark; Ibetazol and DD1-Br values are not comparable due to different assay formats and mechanisms. |
| Conditions | Recombinant Importin β1 and fluorescently labeled RanGTP; 25°C incubation [1] |
Why This Matters
Importazole provides a well-defined, reversible biochemical inhibition constant, essential for experiments requiring precise kinetic control of importin-β1 function.
- [1] Soderholm JF, Bird SL, Kalab P, Sampathkumar Y, Hasegawa K, Uehara-Bingen M, Weis K, Heald R. Importazole, a small molecule inhibitor of the transport receptor importin-β. ACS Chem Biol. 2011 Jul 15;6(7):700-8. View Source
- [2] Vercruysse T, Loix M, Vandermarliere E, Vanstreels E, Daelemans D, Stevaert A, et al. Ibetazol, a novel inhibitor of importin β1-mediated nuclear import. Commun Biol. 2024;7:1560. View Source
- [3] Huang JL, Yan XL, Li W, Fan RZ, Li S, Chen J, et al. Discovery of a highly potent and orally available importin-β1 inhibitor that overcomes enzalutamide-resistance in advanced prostate cancer. Acta Pharm Sin B. 2023;13(12):4934-44. View Source
